5-Cyclopropoxy-2-nitroisonicotinonitrile
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Overview
Description
5-Cyclopropoxy-2-nitroisonicotinonitrile is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and an isonicotinonitrile moiety. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 5-chloro-2-nitroaniline using nitrogen dioxide as the nitrating agent . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-nitroisonicotinonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Nucleophiles: Sodium cyanide for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted nitriles.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
5-Cyclopropoxy-2-nitroisonicotinonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-nitroisonicotinonitrile is not well-documented. its functional groups suggest it could interact with biological molecules through various pathways. The nitro group may participate in redox reactions, while the nitrile group could form hydrogen bonds with proteins or enzymes, potentially affecting their activity .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-2-isopropylnicotinonitrile: Similar structure but with an isopropyl group instead of a nitro group.
5-Cyclopropoxy-2-nitrobenzonitrile: Similar structure but with a benzonitrile moiety instead of isonicotinonitrile.
Uniqueness
5-Cyclopropoxy-2-nitroisonicotinonitrile is unique due to the combination of its cyclopropoxy, nitro, and isonicotinonitrile groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C9H7N3O3 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-nitropyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7N3O3/c10-4-6-3-9(12(13)14)11-5-8(6)15-7-1-2-7/h3,5,7H,1-2H2 |
InChI Key |
BHQHKZMFUMETBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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